Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester
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Overview
Description
Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is a chemical compound with the molecular formula C18H18N6O5This compound is notable for its applications in bioorthogonal chemistry, particularly in the synthesis of radio ligands for positron emission tomography (PET) imaging systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves the reaction of pentanedioic acid derivatives with benzylamine and N-hydroxysuccinimide (NHS) esters. The reaction typically occurs under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group can react with primary amines to form stable amide bonds.
Cycloaddition Reactions: The tetrazine moiety can participate in inverse electron demand Diels-Alder reactions with strained alkenes such as trans-cyclooctene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature.
Cycloaddition Reactions: Strained alkenes like trans-cyclooctene are used, and the reaction can proceed at room temperature or slightly elevated temperatures.
Major Products
Substitution Reactions: The major products are amide derivatives.
Cycloaddition Reactions: The major products are stable covalent linkages formed between the tetrazine and the strained alkene.
Scientific Research Applications
Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester has several scientific research applications:
Chemistry: Used in the synthesis of complex molecules through bioorthogonal reactions.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Utilized in the development of radio ligands for PET imaging, aiding in the diagnosis and study of various diseases.
Mechanism of Action
The mechanism of action of pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-NHS Ester: Similar in structure but with a methyl group instead of a benzyl group.
TCO-PNB Ester: Contains a trans-cyclooctene moiety instead of the tetrazine group.
Biotin-Benzyl-Tetrazine: Combines a biotin moiety with a benzyl-tetrazine structure.
Uniqueness
Pentanedioic acid benzyl ester 2,5-dioxo-pyrrolidin-1-yl ester is unique due to its combination of an NHS ester and a tetrazine moiety, allowing it to participate in both substitution and cycloaddition reactions. This dual functionality makes it highly versatile for various applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
1-O-benzyl 5-O-(2,5-dioxopyrrolidin-1-yl) pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c18-13-9-10-14(19)17(13)23-16(21)8-4-7-15(20)22-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSKLACMJQNRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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